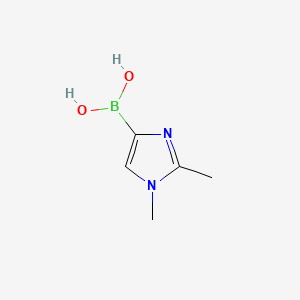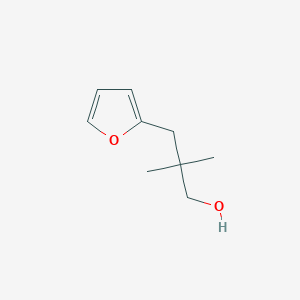
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a furan ring attached to a propanol backbone The furan ring is a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 2,2-dimethylpropan-1-ol in the presence of a strong acid like sulfuric acid can yield the desired product.
Another method involves the use of Grignard reagents. In this approach, a furan derivative is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the reaction and improve efficiency. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Furan-2-yl)-2,2-dimethylpropanal or 3-(Furan-2-yl)-2,2-dimethylpropanone.
Reduction: Formation of 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
科学研究应用
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Furan-2-yl)propenoic acid: Another furan derivative with a carboxylic acid group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in polymer production.
Furfural: A furan derivative with an aldehyde group, widely used in the chemical industry.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a furan ring and a tertiary alcohol group This structure imparts specific reactivity and properties that differentiate it from other furan derivatives
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-(furan-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3 |
InChI 键 |
GQRMHGLBFSQZLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CO1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


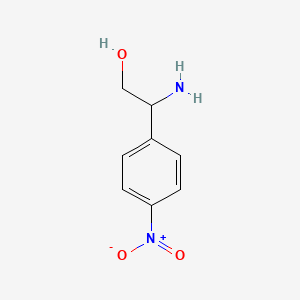


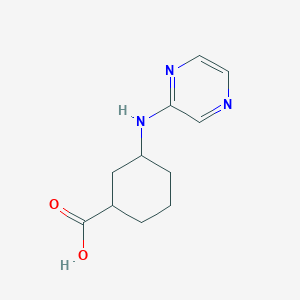
![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
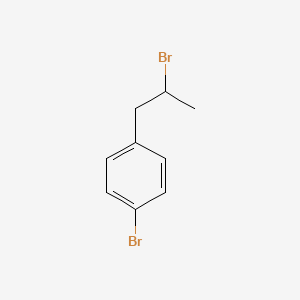
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
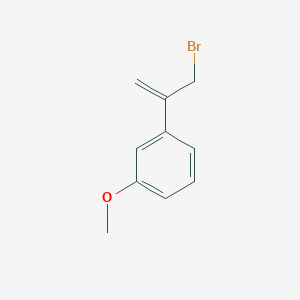
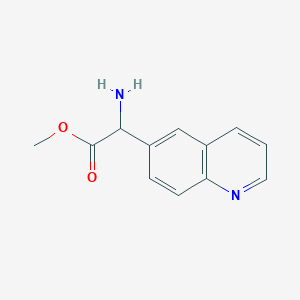
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
